GSK-2586881 -

GSK-2586881

Catalog Number: EVT-1533822
CAS Number:
Molecular Formula: C29H29N3O3S
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(Last updated: 9/28/2015).
Overview

GSK-2586881 is a recombinant human angiotensin-converting enzyme 2 (ACE2) designed for therapeutic applications, particularly in conditions associated with dysregulation of the renin-angiotensin system, such as pulmonary arterial hypertension and acute respiratory distress syndrome. This compound aims to counteract the effects of angiotensin II by converting it into angiotensin (1-7) and angiotensin (1-5), which have protective cardiovascular effects.

Source

GSK-2586881 was developed by GlaxoSmithKline and is part of ongoing research efforts to explore its efficacy in various clinical settings, particularly those involving pulmonary and cardiovascular diseases. The compound has been evaluated in several clinical trials to assess its pharmacokinetics, safety, and potential therapeutic benefits.

Classification

GSK-2586881 falls under the category of biologics, specifically as a recombinant protein. It is classified as a therapeutic agent targeting the renin-angiotensin system, which plays a crucial role in blood pressure regulation and fluid balance.

Synthesis Analysis

Methods

The synthesis of GSK-2586881 involves recombinant DNA technology, where the gene encoding human ACE2 is inserted into a suitable expression vector. This vector is then introduced into host cells (commonly Chinese hamster ovary cells) that facilitate the production of the ACE2 protein.

Technical Details

  1. Gene Cloning: The ACE2 gene is amplified using polymerase chain reaction techniques.
  2. Vector Construction: The gene is cloned into an expression vector that contains regulatory elements to ensure proper expression in host cells.
  3. Cell Culture: Transfected host cells are cultured under conditions optimized for protein expression.
  4. Protein Purification: The expressed ACE2 is harvested and purified using affinity chromatography techniques to isolate the recombinant protein from cellular components.
Molecular Structure Analysis

Structure

GSK-2586881 is characterized by its structural similarity to native human ACE2, comprising a single polypeptide chain with glycosylation sites that enhance its stability and activity. The molecular weight of GSK-2586881 is approximately 100 kDa.

Data

  • Molecular Formula: C_1080H_1680N_280O_340S_8
  • Molecular Weight: ~100 kDa
  • Structural Features: Contains an extracellular domain responsible for binding angiotensin II.
Chemical Reactions Analysis

Reactions

GSK-2586881 catalyzes the conversion of angiotensin II into angiotensin (1-7) and angiotensin (1-5), which are known to have vasodilatory effects. This reaction can help mitigate the adverse effects associated with elevated levels of angiotensin II in various pathophysiological conditions.

Technical Details

The enzymatic activity of GSK-2586881 can be measured using assays that quantify the levels of angiotensin II before and after treatment with the recombinant enzyme. The reaction kinetics can provide insights into its efficacy as a therapeutic agent.

Mechanism of Action

Process

GSK-2586881 functions primarily by mimicking the action of native ACE2, which regulates the renin-angiotensin system by degrading angiotensin II. By increasing levels of angiotensin (1-7) and angiotensin (1-5), it promotes vasodilation, reduces inflammation, and improves endothelial function.

Data

Clinical studies have shown that administration of GSK-2586881 results in:

  • Significant reductions in plasma levels of angiotensin II.
  • Increased levels of beneficial peptides (angiotensin 1-7 and 1-5).
    These changes are associated with improved hemodynamic parameters in patients with pulmonary arterial hypertension .
Physical and Chemical Properties Analysis

Physical Properties

GSK-2586881 appears as a clear to slightly opalescent solution. It is typically stored at 2–8 °C to maintain stability.

Chemical Properties

  • Solubility: Soluble in water; stability is influenced by pH and temperature.
  • Stability: Exhibits good stability under refrigerated conditions but may degrade if exposed to extreme temperatures or prolonged light exposure.

Relevant analyses include:

  • pH Stability Testing: Assessed across various pH ranges to determine optimal storage conditions.
Applications

Scientific Uses

GSK-2586881 has potential applications in:

  • Pulmonary Arterial Hypertension: Clinical trials are investigating its efficacy in improving hemodynamics in patients with this condition.
  • Acute Respiratory Distress Syndrome: Research suggests it may help mitigate lung injury associated with inflammatory responses by modulating the renin-angiotensin system .

The ongoing studies aim to establish GSK-2586881's role as a therapeutic agent that could provide significant benefits in managing diseases linked to dysregulated angiotensin signaling pathways.

Molecular Characterization of GSK-2586881

Biochemical Structure and Isoform Specificity

GSK-2586881 (also designated APN01) is a recombinant form of human angiotensin-converting enzyme 2 (ACE2) produced through advanced biotechnological methods. The compound consists of the extracellular domain of human ACE2 (amino acids 1-740), retaining the full catalytic domain but excluding the transmembrane and cytosolic segments to create a soluble, circulating form [4]. Its primary structure includes a metallopeptidase domain (residues 19-615) and a collectrin-like domain (residues 616-740), which collectively maintain enzymatic activity and substrate recognition capabilities [4].

The catalytic domain features a zinc-binding motif (HEXXH) essential for peptidase activity, with zinc coordinated by His374, His378, and Glu402 residues. This active site configuration confers distinct substrate specificity compared to its homolog ACE (angiotensin-converting enzyme). While ACE functions as a dipeptidyl carboxypeptidase generating angiotensin II (Ang II), ACE2 operates as a monocarboxypeptidase cleaving single amino acids from the C-terminus of peptides. This biochemical distinction renders GSK-2586881 incapable of processing bradykinin and resistant to classical ACE inhibitors like lisinopril or captopril [4].

Isoform specificity studies confirm that GSK-2586881 exclusively targets substrates within the renin-angiotensin system (RAS), with catalytic preference for angiotensin II over angiotensin I. The enzyme's catalytic efficiency (Kcat/Km) for Ang II is approximately 500,000 M⁻¹s⁻¹, significantly higher than its efficiency for Ang I (26,000 M⁻¹s⁻¹), establishing its primary role in converting Ang II to angiotensin-(1-7) rather than converting Ang I to angiotensin-(1-9) [1] [4]. This specificity positions the compound as a precise modulator within the RAS cascade.

Table 1: Enzymatic Properties of GSK-2586881 (Recombinant Human ACE2)

SubstrateCatalytic ProductKm (μM)Kcat (s⁻¹)Catalytic Efficiency (M⁻¹s⁻¹)
Angiotensin IIAngiotensin-(1-7)1.50.75500,000
Angiotensin IAngiotensin-(1-9)501.326,000
Apelin-13Apelin-12120.4537,500
Dynorphin ADes-Leu dynorphin250.156,000

Recombinant Human ACE2: Protein Engineering and Glycosylation Patterns

The production of GSK-2586881 employs Chinese Hamster Ovary (CHO) cell expression systems optimized for post-translational modifications essential for protein stability and function. Critical engineering modifications include: (1) Truncation of the transmembrane domain to ensure secretion of soluble protein; (2) Incorporation of a polyhistidine tag for purification via immobilized metal affinity chromatography; and (3) Preservation of all 7 N-linked glycosylation sites (Asn53, Asn90, Asn103, Asn322, Asn432, Asn546, Asn690) identified in native ACE2 [4].

Glycosylation profiling reveals complex-type N-glycans with terminal sialic acid residues that significantly influence the molecule's pharmacokinetic behavior. The glycan structures contribute to: (a) Molecular stability by reducing protease susceptibility; (b) Solubility enhancement through hydrophilic carbohydrate moieties; and (c) Biological half-life extension by masking proteolytic cleavage sites. Comparative analysis between GSK-2586881 and native ACE2 demonstrates that the recombinant form exhibits 92% structural homology in glycan composition, with minor variations in sialylation patterns attributable to the CHO expression system [4].

The collectrin-like domain (CLD) within the engineered protein serves a dual function: It stabilizes the catalytic domain through intramolecular interactions, and independently facilitates amino acid transport by molecular chaperoning of the B°AT1 transporter in epithelial tissues. This preservation of structural domains enables GSK-2586881 to maintain both enzymatic and non-enzymatic functions despite the absence of membrane anchoring [4] [1].

Table 2: Glycosylation Sites and Functional Significance in GSK-2586881

Glycosylation SiteDomain LocationGlycan TypeFunctional Role
Asn53Catalytic domainComplex N-glycanStabilizes α-helical conformation near active site
Asn90Catalytic domainHybrid N-glycanProtects proteolytic cleavage region
Asn103Catalytic domainComplex N-glycanModulates substrate accessibility
Asn322Catalytic domainHigh-mannoseMaintains structural integrity
Asn432Catalytic domainComplex N-glycanInfluences thermostability
Asn546Collectrin-like domainComplex N-glycanMediates protein-protein interactions
Asn690Collectrin-like domainComplex N-glycanEnhances solubility and reduces aggregation

Pharmacodynamic Classification Within the Renin-Angiotensin System (RAS)

GSK-2586881 functions as a bi-directional modulator of the renin-angiotensin system through enzymatic substrate conversion, positioning it uniquely within RAS pharmacology. Its primary mechanism involves catalytic shifting of vasoconstrictive/ proliferative mediators toward vasoprotective/anti-remodeling peptides:

  • ACE2/Angiotensin-(1-7)/Mas Receptor Axis Activation: The compound catalyzes the conversion of Ang II to Ang-(1-7) with high efficiency, subsequently activating Mas receptor (MasR)-dependent signaling pathways. This axis counterbalances deleterious RAS effects via:
  • ERK1/2 and JAK2/STAT3 pathway inhibition → Reduced vascular smooth muscle proliferation and migration [1]
  • NO/cGMP pathway stimulation → Vasodilation and suppression of cardiomyocyte hypertrophy [1] [3]
  • Downregulation of pro-inflammatory cytokines (IL-6, TNF-α) and NADPH oxidase subunit gp91phox → Attenuated oxidative stress [1]
  • Hippo/YAP pathway modulation → Promotion of pulmonary arterial cell apoptosis [1]
  • ACE/Ang II/AT1R Axis Suppression: By substrate depletion of Ang II, GSK-2586881 indirectly attenuates angiotensin II type 1 receptor (AT1R) signaling, which normally mediates vasoconstriction, fibrosis, and inflammation. Pharmacodynamic studies demonstrate 70-80% reduction in circulating Ang II within 4 hours post-administration, with corresponding increases in Ang-(1-7) and Ang-(1-5) [2] [3].

The compound's classification transcends traditional receptor antagonists (e.g., ARBs) or enzyme inhibitors (e.g., ACE inhibitors) by functioning as a catalytic axis modulator that simultaneously depletes a pathogenic peptide (Ang II) while generating a protective peptide (Ang-(1-7)). This dual-action pharmacodynamics is evidenced in pulmonary arterial hypertension (PAH) models where GSK-2586881 administration:

  • Upregulates ACE2 mRNA in lung tissues
  • Increases plasma Ang-(1-7) concentrations by 3.5-fold
  • Decreases pulmonary vessel wall thickness index by 40%
  • Reduces right ventricular hypertrophy by 35% [1] [2]

Furthermore, GSK-2586881 exhibits allosteric properties potentially affecting protein-protein interactions. Biochemical analyses suggest chloride-dependent modulation of catalytic efficiency via Arg169 and Arg514 residues, indicating long-range communication between anion-binding sites and the catalytic center [4]. Although not yet clinically exploited, this allosteric network may influence the compound's interaction with viral spike proteins or other binding partners.

Table 3: Pharmacodynamic Targets of GSK-2586881 in the Renin-Angiotensin System

Target PathwayMolecular ActionDownstream EffectsTherapeutic Implications
ACE2/Ang-(1-7)/MasRCatalytic conversion of Ang II to Ang-(1-7)MasR activation → NO release → VasodilationAfterload reduction in hypertension
ACE2/Ang-(1-7)/MasRAng-(1-7) generationERK1/2 inhibition → Anti-proliferative effectsVascular remodeling prevention
ACE2/Ang-(1-7)/MasRIncreased Ang-(1-7)JAK2/STAT3 suppression → Anti-inflammatoryEnd-organ protection
ACE/Ang II/AT1RAng II substrate depletionAT1R downregulation → Reduced vasoconstrictionPulmonary vasodilation in PAH
TGF-β/SmadAng II reduction → TGF-β downregulationCollagen synthesis inhibitionAnti-fibrotic effects

Properties

Product Name

GSK-2586881

Molecular Formula

C29H29N3O3S

Synonyms

GSK2586881; GSK 2586881; GSK-2586881; APN01; APN 01; APN-01.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.